molecular formula C24H24ClFN6O3S2 B4344839 ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4344839
M. Wt: 563.1 g/mol
InChI Key: LCYYQDWGPLCRBR-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and thiophene rings

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-chloro-2,5-dimethylpyrazol-3-yl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN6O3S2/c1-6-35-23(34)18-12(2)14(4)37-22(18)27-17(33)11-36-24-29-28-21(20-19(25)13(3)30-31(20)5)32(24)16-9-7-15(26)8-10-16/h7-10H,6,11H2,1-5H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYYQDWGPLCRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=C(C(=NN4C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 4-chloro-1,3-dimethyl-1H-pyrazole, 4-fluorophenyl-1,2,4-triazole, and ethyl 4,5-dimethyl-3-thiophenecarboxylate. The synthesis could involve steps such as nucleophilic substitution, acylation, and cyclization under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products would depend on the specific reactions undertaken. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and multiple functional groups.

    Materials Science: In the development of new materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole, triazole, and thiophene derivatives. Examples include:

  • 4-chloro-1,3-dimethyl-1H-pyrazole
  • 4-fluorophenyl-1,2,4-triazole
  • Ethyl 4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

The uniqueness of ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its combination of multiple functional groups, which can confer unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

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